H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA
Description
H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA is a synthetic peptide featuring a pyroglutamyl (Pyr) N-terminal modification and a C-terminal ethylamide (NHEt) group, with trifluoroacetic acid (TFA) as a counterion. Its sequence includes D-amino acids (D-Trp and D-Leu), which enhance protease resistance and modulate receptor binding specificity.
Key structural features:
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42-,43+,44-,45+,46-,47-,48-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKVLAJTEHLRFY-IOXBEFLLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H85F3N16O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent and high-yield production of the peptide .
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan or tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in hormone regulation and receptor binding studies.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to GnRH receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play a critical role in reproductive processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of structurally related peptides (Table 1):
Table 1: Structural and Functional Comparison of Selected Peptides
Key Findings and Differentiation
Role of D-Amino Acids
- The inclusion of D-Trp and D-Leu in the target peptide likely enhances stability compared to L-isoform analogs (e.g., dWRL in ), which showed potent melanogenesis inhibition but shorter half-life .
- D-1Nal substitution in a related peptide () improved melanocortin receptor binding, suggesting similar benefits for the target peptide’s D-residues .
Receptor Binding Motifs
- The Arg-Pro sequence in the target peptide aligns with thrombin receptor agonists (e.g., SFLL in ), which activate phospholipase D and calcium signaling . However, the target’s D-Leu and NHEt modifications may redirect its specificity toward other GPCRs (e.g., melanocortin receptors).
- In contrast, dWRL lacks Pro and features a simpler tripeptide structure, limiting its receptor range .
Functional Outcomes
- Melanogenesis Inhibition: dWRL reduced melanin synthesis by 40–60% in B16 cells at 100 μM . The target peptide’s extended structure and D-residues may enhance potency or duration.
- Thrombin Mimicry : SFLL replicated thrombin’s effects on diacylglycerol and arachidonic acid production, suggesting the target peptide’s Arg-Pro motif could similarly influence lipid signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
